4-bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

4-Bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide (CAS 1419221-61-6) is a halogenated benzamide derivative with a molecular formula of C13H7BrF4N2O and a molecular weight of 363.10 g/mol. Its structure features a strategic 4-bromo substituent, a 3-fluoro group, and a 4-(trifluoromethyl)pyridin-2-yl amide tail, placing it within a class of compounds often explored as kinase inhibitor intermediates or chemical probes.

Molecular Formula C13H7BrF4N2O
Molecular Weight 363.10 g/mol
CAS No. 1419221-61-6
Cat. No. B3239068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide
CAS1419221-61-6
Molecular FormulaC13H7BrF4N2O
Molecular Weight363.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NC2=NC=CC(=C2)C(F)(F)F)F)Br
InChIInChI=1S/C13H7BrF4N2O/c14-9-2-1-7(5-10(9)15)12(21)20-11-6-8(3-4-19-11)13(16,17)18/h1-6H,(H,19,20,21)
InChIKeyNGTXOESDDQQSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide (CAS 1419221-61-6) Procurement & Selection Guide


4-Bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide (CAS 1419221-61-6) is a halogenated benzamide derivative with a molecular formula of C13H7BrF4N2O and a molecular weight of 363.10 g/mol . Its structure features a strategic 4-bromo substituent, a 3-fluoro group, and a 4-(trifluoromethyl)pyridin-2-yl amide tail, placing it within a class of compounds often explored as kinase inhibitor intermediates or chemical probes. This guide provides a comparative evidence framework for scientific and industrial users who need to differentiate this specific analog from structurally related alternatives during procurement decisions.

Why Generic Substitution Fails for 4-Bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide Procurement


The specific halogenation pattern and the presence of the 4-(trifluoromethyl)pyridin-2-yl moiety are critical determinants of molecular recognition at kinase ATP-binding sites, as demonstrated by the high potency of structurally related BTK and TrkA inhibitors containing this tail group [1]. Simply replacing the 4-bromo with a chloro or des-halogen analog, or altering the benzamide core's fluorination pattern, can lead to unpredictable and often detrimental changes in binding affinity and selectivity. Available SAR data indicates that compounds with the 3-fluoro-4-bromo benzamide core can exhibit distinct target engagement profiles when paired with specific heterocyclic tails, underscoring the risk of generic compound substitution without quantitative verification [2].

Quantitative Differentiation Evidence: 4-Bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide vs. Closest Analogs


Synthetic Utility: 4-Bromo as a Superior Cross-Coupling Handle Compared to 4-Chloro Analogs

The 4-bromo substituent on the target compound offers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-chloro analog 4-chloro-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide. Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C), aryl bromides react approximately 10-100 times faster than their corresponding chlorides, enabling milder conditions and higher yields for library diversification [1]. This reactivity advantage is critical for structure-activity relationship (SAR) exploration in medicinal chemistry programs.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Kinase Profiling: Potency Retention for the 3-Fluoro-4-Bromo Motif in TrkA Inhibition

A closely related analog with a 3-fluoro-4-bromo benzamide core and a substituted pyrimidine tail (US10011604, Example 37) demonstrated a TrkA IC50 of 5.20 nM in an ELISA-based assay, while a comparable 3-fluoro des-bromo analog (US9227975, Example 37) showed a significant potency shift [1]. The retention of the 4-bromo group is structurally analogous to the target compound and is essential for maintaining interactions in the hydrophobic back pocket of the kinase. This data supports the selection of the 4-bromo-3-fluoro benzamide core over des-halogen variants for sustained TrkA engagement.

Kinase Inhibition TrkA Pain Oncology

Halogen Bonding Potential: Bromine's Unique σ-Hole Contribution

Computational and crystallographic analyses of halogenated benzamides reveal that the σ-hole potential for bromine (Br) is approximately 150% of that for chlorine (Cl), leading to stronger and more directional halogen bonds with backbone carbonyl oxygens in kinase hinge regions [1]. The 4-bromo substituent on the target compound can participate in a stabilizing halogen bond (estimated interaction energy ~2-3 kcal/mol) with the kinase hinge, a feature that is significantly weaker for the corresponding 4-chloro analog (~1-1.5 kcal/mol) and absent in the 4-H or 4-methyl compounds. This energetic advantage contributes to enhanced binding affinity and target residence time.

Halogen Bonding Molecular Recognition Drug Design

Lipophilicity Control: The 3-Fluoro vs. 3-H Comparison

The 3-fluoro substituent on the target compound slightly reduces logP compared to the 3-H analog (4-bromo-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide, CAS 1688705-20-5). Using ChemAxon calculated logP values, the target compound (C13H7BrF4N2O) has a predicted logP of 3.62, while the 3-H analog (C13H8BrF3N2O) has a predicted logP of 3.85 [1]. The 0.23 log unit reduction translates to a modest but measurable improvement in aqueous solubility and a potential reduction in phospholipidosis risk, important for in vivo applications.

Lipophilicity Drug-like Properties logP

Recommended Application Scenarios for 4-Bromo-3-fluoro-N-(4-(trifluoromethyl)pyridin-2-yl)benzamide Based on Differentiated Evidence


Cross-Coupling-Optimized SAR Probe Synthesis

The 4-bromo handle provides a highly reactive site for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, enabling rapid diversification of the benzamide core. This compound is best employed when synthetic throughput is a priority, and the goal is to generate a library of analogs with varied 4-aryl or 4-amino substituents for kinase SAR exploration. The quantitative advantage over the 4-chloro analog in reaction rate makes it the reagent of choice for high-throughput medicinal chemistry workflows [1].

TrkA/B/C Kinase Inhibitor Lead Optimization

Given the structural analogy to low-nanomolar TrkA inhibitors containing the 3-fluoro-4-bromo benzamide core, this compound is well-suited as a key intermediate in Trk-family kinase inhibitor programs. It should be prioritized over des-bromo cores when TrkA potency retention below 10 nM is a program objective, as SAR data from closely related series indicates that the 4-bromo group is critical for maintaining potency [1].

Halogen-Bond-Driven Fragment-Based Drug Discovery (FBDD)

The stronger σ-hole of bromine relative to chlorine makes this compound a superior fragment for exploring halogen-bonding interactions with kinase hinge regions. In FBDD campaigns targeting kinases where a backbone carbonyl is accessible, the 4-bromo substituent can contribute an estimated 2-3 kcal/mol of binding energy through halogen bonding, improving hit rates in fragment screens compared to 4-chloro or 4-H fragments [1].

BTK Inhibitor Intermediate with Favorable Lipophilicity

The 3-fluoro-4-bromo benzamide core aligns with the pharmacophore of several potent BTK inhibitors disclosed by Merck and Vertex. The calculated logP of 3.62 for this compound is 0.23 units lower than the 3-H analog, offering a modest solubility advantage in early-stage in vitro ADME assays. This compound is recommended when a balance between synthetic tractability (via the 4-bromo handle) and drug-like properties (via the 3-fluoro substitution) is required for BTK-targeted programs [1].

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